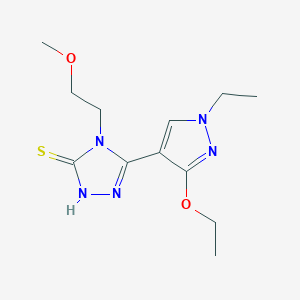![molecular formula C19H31N3O2 B1415799 tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate CAS No. 2138072-25-8](/img/structure/B1415799.png)
tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate
Übersicht
Beschreibung
tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate is an organic compound with the molecular formula C19H31N3O2 It is a derivative of benzoic acid and contains a piperazine ring substituted with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate typically involves the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester with 4-(2-methylpropyl)piperazine. The reaction is carried out in an ether solution, where the 2-amino-4-nitrobenzoic acid tert-butyl ester is heated and 4-(2-methylpropyl)piperazine is added slowly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the nitro group would yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzoate moiety are likely involved in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the exact molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Similar structure but with different substituents on the piperazine ring.
tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.
4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring with an aminoethyl group.
Uniqueness
tert-Butyl 2-amino-4-[4-
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)13-21-8-10-22(11-9-21)15-6-7-16(17(20)12-15)18(23)24-19(3,4)5/h6-7,12,14H,8-11,13,20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXMQLCFBHSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)

![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)
